molecular formula C21H19N3O4S B2914041 N-(4-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 921865-07-8

N-(4-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2914041
CAS No.: 921865-07-8
M. Wt: 409.46
InChI Key: KLVMEWQHMUGVKA-UHFFFAOYSA-N
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Description

N-(4-(2-((2,4-Dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a thiazole-based carboxamide derivative featuring a benzo[d][1,3]dioxole moiety and a 2,4-dimethylphenyl-substituted ethylamide group. Its structure integrates:

  • Thiazole core: A five-membered ring with nitrogen and sulfur atoms, critical for interactions with biological targets.
  • Benzo[d][1,3]dioxole-5-carboxamide: A fused bicyclic system providing rigidity and influencing lipophilicity.
  • 2,4-Dimethylphenylaminoethyl group: A hydrophobic substituent that may enhance binding affinity to hydrophobic enzyme pockets.

Synthetic routes for analogous compounds typically involve carbodiimide-mediated coupling (e.g., EDCI/DIPEA) to form amide bonds, followed by purification via automated flash chromatography . Characterization relies on NMR (¹H, ¹³C), IR, and mass spectrometry, with IR bands confirming carbonyl (C=O, ~1660–1680 cm⁻¹) and thioamide (C=S, ~1240–1255 cm⁻¹) functionalities .

Properties

IUPAC Name

N-[4-[2-(2,4-dimethylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4S/c1-12-3-5-16(13(2)7-12)23-19(25)9-15-10-29-21(22-15)24-20(26)14-4-6-17-18(8-14)28-11-27-17/h3-8,10H,9,11H2,1-2H3,(H,23,25)(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLVMEWQHMUGVKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The compound, also known as N-(4-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide, is a potential active pharmaceutical ingredient (API). It acts as a cancer cell metabolism mitosis inhibitor via the Nek2 and Hec1 enzymes . These enzymes play a crucial role in cell cycle regulation and are often overexpressed in cancer cells.

Mode of Action

The compound interacts with its targets, the Nek2 and Hec1 enzymes, by binding to their active sites. This binding inhibits the activity of these enzymes, thereby disrupting the normal cell cycle progression in cancer cells. The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.

Biochemical Pathways

The inhibition of Nek2 and Hec1 enzymes affects the cell cycle progression, particularly the mitosis phase. This disruption in the cell cycle can lead to cell death or apoptosis, especially in rapidly dividing cells like cancer cells. The downstream effects of this action include reduced tumor growth and potentially, tumor shrinkage.

Result of Action

The primary result of the compound’s action is the inhibition of cancer cell proliferation. By disrupting the normal cell cycle, the compound induces cell death in cancer cells, leading to a reduction in tumor size. This can potentially improve the prognosis for patients with cancers that are sensitive to this compound.

Biological Activity

N-(4-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and research findings related to its pharmacological properties.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C22H23N3O4SC_{22}H_{23}N_{3}O_{4}S and a molecular weight of 425.5 g/mol. The structure includes a thiazole moiety linked to a benzo[d][1,3]dioxole group, which is known for various biological activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. For instance, the synthesis may include the formation of thiazole derivatives followed by coupling reactions with benzo[d][1,3]dioxole derivatives.

Antidiabetic Properties

Recent studies have highlighted the potential antidiabetic properties of thiazole-based compounds. For example, derivatives of similar thiazole structures have been evaluated for their inhibitory effects on α-glucosidase, an enzyme involved in carbohydrate metabolism. The synthesized compounds exhibited varying degrees of enzyme inhibition, suggesting that modifications to the thiazole structure can enhance antidiabetic activity.

Anticonvulsant Activity

In related research, compounds containing thiazole rings have shown promising anticonvulsant effects. For instance, studies indicated that certain thiazole derivatives could delay the onset of convulsions and reduce their frequency in animal models . The structural features that enhance anticonvulsant potential often include specific substitutions on the thiazole ring.

Acetylcholinesterase Inhibition

Another significant area of research involves the inhibition of acetylcholinesterase (AChE), which is crucial for treating Alzheimer's disease. Compounds similar to this compound have been synthesized and evaluated for their AChE inhibitory activity. Some derivatives showed strong inhibitory effects with IC50 values indicating effective binding to the enzyme .

Research Findings and Case Studies

Study Findings Biological Activity
Study 1Compounds demonstrated significant α-glucosidase inhibitionAntidiabetic
Study 2Thiazole derivatives showed anticonvulsant activity in vivoAnticonvulsant
Study 3AChE inhibitors derived from similar structures exhibited IC50 values as low as 2.7 µMNeuroprotective

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations and Physicochemical Properties

The target compound’s activity and properties are influenced by substituent modifications. Key analogs and their differences are summarized below:

Compound Name Substituent on Thiazole (Position 4) Carboxamide Group Molecular Weight Key Features Reference
Target Compound 2-((2,4-Dimethylphenyl)amino)-2-oxoethyl Benzo[d][1,3]dioxole-5-carboxamide ~435.5* Hydrophobic 2,4-dimethylphenyl group; moderate lipophilicity -
N-(2-((2-Amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide (946327-23-7) 2-((2-Amino-2-oxoethyl)thio)-4-phenyl Benzo[d][1,3]dioxole-5-carboxamide 413.5 Thioethyl linker with amino-oxo group; potential hydrogen-bonding capacity
N-(4-(2-Oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide 2-Oxo-2-(4-trifluoromethoxyphenylamino)ethyl Benzo[d][1,3]dioxole-5-carboxamide ~495.5* Electron-withdrawing CF₃O group; enhanced metabolic stability
N-(4-(2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide (1005295-15-7) 2-((2,3-Dihydrodioxinyl)amino)-2-oxoethyl 3,4-Dimethoxybenzamide 455.5 Dihydrodioxin substituent; increased solubility due to methoxy groups

*Calculated based on molecular formula.

Key Observations:

Electron Effects : The trifluoromethoxy group () introduces strong electron-withdrawing effects, which may stabilize the molecule against oxidative metabolism.

Hydrogen Bonding: The amino-oxo thioethyl group in provides additional hydrogen-bonding sites, which could improve target affinity in polar environments.

Notable Differences:
  • The target compound’s synthesis (similar to ) uses EDCI/DIPEA under mild conditions, whereas triazole derivatives () require alkaline media for alkylation.
  • Yields for thiazole carboxamides (~27–90%) are comparable to those of pyridinyl thiazoles (), but lower than triazole derivatives ().

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